molecular formula C5H6BrF3 B2415154 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane CAS No. 2418711-57-4

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane

Cat. No.: B2415154
CAS No.: 2418711-57-4
M. Wt: 203.002
InChI Key: UPTIGORXVZPYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is an organic compound with the molecular formula C5H6BrF3 It is a cyclopropane derivative where a bromine atom, a methyl group, and a trifluoromethyl group are attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of alkenes using bromine and trifluoromethylating agents. One common method is the reaction of 1-methylcyclopropene with bromine and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates and ensure high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1-methyl-1-(trifluoromethyl)cyclopropane.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted cyclopropane derivatives.

    Reduction: 1-Methyl-1-(trifluoromethyl)cyclopropane.

    Oxidation: Cyclopropane derivatives with functional groups like alcohols or ketones.

Scientific Research Applications

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methylcyclopropane: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-Methyl-1-(trifluoromethyl)cyclopropane: Lacks the bromine atom, affecting its reactivity.

    2-Bromo-1-(trifluoromethyl)cyclopropane: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Bromo-1-methyl-1-(trifluoromethyl)cyclopropane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-methyl-1-(trifluoromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c1-4(2-3(4)6)5(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTIGORXVZPYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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